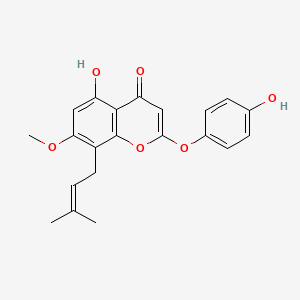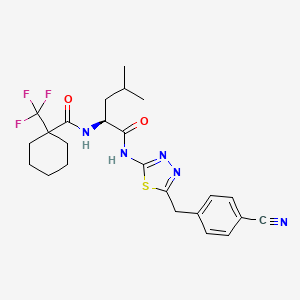
Anti-MRSA agent 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-MRSA agent 7 is a novel antimicrobial compound specifically designed to combat methicillin-resistant Staphylococcus aureus (MRSA). MRSA is a significant public health concern due to its resistance to many conventional antibiotics, making infections difficult to treat. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new treatment option for MRSA infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 7 involves a multi-step process The initial step includes the formation of a core structure through a series of condensation reactionsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis. It involves large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound’s efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-MRSA agent 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with slightly different properties that can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Anti-MRSA agent 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in research to understand the interactions between antimicrobial agents and bacterial cell walls.
Medicine: Investigated for its potential use in treating MRSA infections in clinical settings.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Wirkmechanismus
The mechanism of action of Anti-MRSA agent 7 involves disrupting the bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the bacteria from forming a stable cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Vancomycin: A glycopeptide antibiotic used as a last-resort treatment for MRSA infections.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness of Anti-MRSA Agent 7: this compound is unique in its ability to target multiple enzymes involved in cell wall synthesis, making it less likely for bacteria to develop resistance. Additionally, it has shown higher efficacy and lower toxicity compared to some of the existing treatments .
Eigenschaften
Molekularformel |
C22H20BrF2N3O4 |
|---|---|
Molekulargewicht |
508.3 g/mol |
IUPAC-Name |
4-bromo-3,5-difluoro-N-[(3S,6R)-6-[(6-methoxy-1,5-naphthyridin-4-yl)oxymethyl]oxan-3-yl]benzamide |
InChI |
InChI=1S/C22H20BrF2N3O4/c1-30-19-5-4-17-21(28-19)18(6-7-26-17)32-11-14-3-2-13(10-31-14)27-22(29)12-8-15(24)20(23)16(25)9-12/h4-9,13-14H,2-3,10-11H2,1H3,(H,27,29)/t13-,14+/m0/s1 |
InChI-Schlüssel |
NHXTWWVJRWMAAW-UONOGXRCSA-N |
Isomerische SMILES |
COC1=NC2=C(C=CN=C2C=C1)OC[C@H]3CC[C@@H](CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Kanonische SMILES |
COC1=NC2=C(C=CN=C2C=C1)OCC3CCC(CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
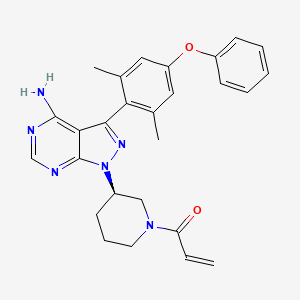
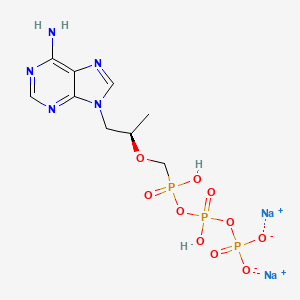
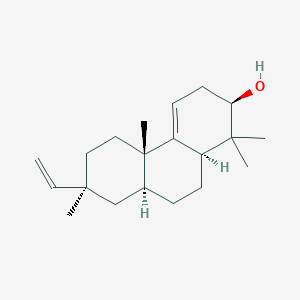

![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
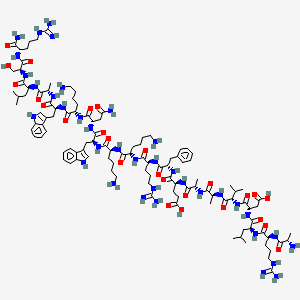
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
